1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
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Overview
Description
1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-bromophenylsulfonyl group and a 2,6-dimethylphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 2,6-dimethylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions, altering the compound’s properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different substituent through palladium-catalyzed cross-coupling.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine exerts its effects depends on its interactions with molecular targets. The sulfonyl and bromophenyl groups may interact with specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine can be compared with similar compounds such as:
1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine: This compound has a similar structure but with different methyl group positions, potentially leading to variations in reactivity and applications.
1-[(4-Bromophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine:
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting implications for its reactivity and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2S/c1-14-4-3-5-15(2)18(14)20-10-12-21(13-11-20)24(22,23)17-8-6-16(19)7-9-17/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJIECCDBLFVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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